4-Phenyl-3,4-dihydrophthalazin-1(2h)-one 4-Phenyl-3,4-dihydrophthalazin-1(2h)-one
Brand Name: Vulcanchem
CAS No.: 5004-44-4
VCID: VC19741852
InChI: InChI=1S/C14H12N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17)
SMILES:
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

4-Phenyl-3,4-dihydrophthalazin-1(2h)-one

CAS No.: 5004-44-4

Cat. No.: VC19741852

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-3,4-dihydrophthalazin-1(2h)-one - 5004-44-4

Specification

CAS No. 5004-44-4
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 4-phenyl-3,4-dihydro-2H-phthalazin-1-one
Standard InChI InChI=1S/C14H12N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17)
Standard InChI Key AUJMOIDYBYCZKW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Phenyl-3,4-dihydrophthalazin-1(2H)-one consists of a phthalazine core—a benzene ring fused with a pyridazone moiety—substituted with a phenyl group at the 4-position (Figure 1). The IUPAC name 4-phenyl-3,4-dihydro-2H-phthalazin-1-one reflects its partially hydrogenated structure, which reduces aromaticity compared to fully unsaturated phthalazines. The canonical SMILES representation, C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NN2, underscores the spatial arrangement critical for intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O
Molecular Weight224.26 g/mol
CAS Registry Number5004-44-4
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (two N, one O)
Topological Polar Surface Area55.7 Ų

Synthetic Methodologies

General Synthesis Pathways

The synthesis of 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one typically involves cyclocondensation reactions. A common route starts with 2-phenyl-2,3-dihydrophthalazine-1,4-dione, which undergoes chemoselective O-alkylation using ethyl chloroacetate to introduce functional groups . For example, Al-Mutabagani et al. (2022) demonstrated that reacting this intermediate with ethyl chloroacetate in ethanol under reflux yields acetylated derivatives, which are subsequently hydrazinolyzed to form hydrazides .

Optimization Strategies

Recent advances employ one-pot multicomponent reactions to enhance efficiency. In a 2021 study, L-proline-catalyzed reactions in ethanol enabled the synthesis of pyran-linked phthalazinone hybrids, showcasing the adaptability of phthalazinone scaffolds for modular chemistry . While these methods target structurally complex derivatives, they provide a framework for optimizing the synthesis of the parent compound through tailored reagent selection.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):
¹H NMR spectra of related phthalazinones exhibit distinct signals:

  • A broad singlet at δ 6.91 ppm for the NH group .

  • Doublets near δ 4.07 ppm for CH₂ groups adjacent to nitrogen .

  • Aromatic protons appear as multiplets between δ 7.20–8.10 ppm .

Mass Spectrometry:
Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 224.26, consistent with the compound’s molecular weight. Fragmentation patterns include loss of the phenyl group (m/z 147) and subsequent decomposition of the phthalazinone core.

CompoundHCT-116 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
5a23.936.2
7c1.367.67
8b2.3416.03
Cisplatin3.675.71

Mechanism of Action

Molecular docking studies suggest that phthalazinones inhibit topoisomerase II by intercalating into DNA and forming hydrogen bonds with catalytic residues (e.g., Asp543 and Lys778) . The phenyl group enhances hydrophobic interactions with enzyme pockets, while the carbonyl oxygen participates in polar contacts .

Industrial and Material Science Applications

Organic Synthesis Intermediate

The compound serves as a precursor for dyes and agrochemicals. Its reactive NH and carbonyl groups enable condensation with aldehydes to form Schiff bases, which are pivotal in synthesizing photochromic materials.

Coordination Chemistry

Phthalazinones act as bidentate ligands for transition metals. Complexes with Cu(II) and Zn(II) have shown enhanced catalytic activity in oxidation reactions, though studies specific to 4-phenyl derivatives remain pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator